molecular formula C19H16F3N3O3S B6486948 2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one CAS No. 6255-32-9

2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one

Cat. No.: B6486948
CAS No.: 6255-32-9
M. Wt: 423.4 g/mol
InChI Key: GRDATPIZGIQPKI-UHFFFAOYSA-N
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Description

The compound 2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one features a 4,5-dihydroimidazole core substituted with a sulfanyl-linked 4-(trifluoromethyl)benzyl group and a 4-nitrophenyl acetyl moiety. The 4-nitro group is a strong electron-withdrawing substituent, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(4-nitrophenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-5-1-14(2-6-15)12-29-18-23-9-10-24(18)17(26)11-13-3-7-16(8-4-13)25(27)28/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDATPIZGIQPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412751
Record name F0630-1456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6255-32-9
Record name F0630-1456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Imidazole Core

The target compound’s imidazole ring is 4,5-dihydro (partially saturated), which reduces aromaticity compared to fully unsaturated imidazoles (e.g., 1,2,4,5-tetrasubstituted derivatives in ). Saturation may influence conformational flexibility and binding interactions in biological systems. Key analogs include:

Compound Name Imidazole Substituents Sulfanyl/Sulfonyl Group Ketone Aryl Group Molar Mass (g/mol) Reference
Target Compound 4,5-dihydro-1H-imidazol-1-yl [4-(Trifluoromethyl)phenyl]methyl 4-nitrophenyl ~463.4*
(4-Nitrophenyl)[2-[[3-(trifluoromethyl)benzyl]sulfanyl]-4,5-dihydroimidazol-1-yl]methanone 4,5-dihydro-1H-imidazol-1-yl [3-(Trifluoromethyl)phenyl]methyl 4-nitrophenyl ~463.4*
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-nitrophenyl)ethanone 4,5-dihydro-1H-imidazol-1-yl [3-Fluorophenyl]methyl 4-nitrophenyl ~422.4*
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4,5-diphenyl-1H-imidazol-1-yl [4-Fluorophenyl]methanesulfonyl Ethyl acetate 478.54

*Calculated based on molecular formulas.

Key Observations:

Trifluoromethyl Position: The target’s 4-CF₃ group (para) vs. 3-CF₃ (meta) in alters steric and electronic effects.

Sulfanyl vs. Sulfonyl : The sulfanyl group (thioether) in the target is less polar than the sulfonyl group in , which could increase membrane permeability but reduce oxidative stability .

Aryl Ketone Variations : The 4-nitrophenyl group in the target is more electron-deficient than phenyl or 4-fluorophenyl groups in analogs, possibly enhancing electrophilic reactivity or π-stacking interactions .

Comparison with Other Methods:
  • describes tetra-substituted imidazoles synthesized via cyclocondensation, which is less applicable to the target’s dihydroimidazole structure.
  • Sulfanyl incorporation in and uses nucleophilic substitution, consistent with the target’s synthetic logic .

Physicochemical Properties

  • Lipophilicity: The target’s CF₃ and NO₂ groups increase logP compared to analogs with fluorine or methyl groups (e.g., : logP ~3.5 vs. target ~4.2*).
  • Solubility : The nitro group may reduce aqueous solubility relative to compounds with polar sulfonyl groups () .
  • Thermal Stability : CF₃ groups generally enhance thermal stability, as seen in related trifluoromethylated imidazoles .

*Estimated using fragment-based methods.

Research Implications

  • Drug Design : The 4-nitrophenyl group’s electron-withdrawing nature could favor interactions with enzymes like kinases or cytochrome P450 isoforms.
  • Agrochemical Applications : The CF₃ group’s resistance to metabolic degradation may enhance pesticidal longevity .
  • Limitations : High lipophilicity may limit bioavailability, suggesting a need for prodrug strategies or formulation optimization.

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